molecular formula C8H16O4 B14005114 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol CAS No. 90201-74-4

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol

Cat. No.: B14005114
CAS No.: 90201-74-4
M. Wt: 176.21 g/mol
InChI Key: ACLGHSLNXWLTGQ-UHFFFAOYSA-N
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Description

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is a polyol compound with the molecular formula C8H16O4 and a molar mass of 176.21 g/mol . It possesses a density of approximately 1.31 g/cm³ and a high boiling point of around 367.9°C, indicating potential thermal stability for high-temperature applications . The compound features multiple hydroxyl groups, making it a versatile multifunctional building block for synthetic chemistry. It can be used in polymer research for the synthesis of novel polyesters, polyurethanes, and other specialty materials, where its structure can contribute to properties like rigidity or cross-linking density . The presence of four reactive sites allows for the creation of complex molecular architectures and networks. Researchers can utilize this diol to develop new materials with potential applications in areas such as coatings, resins, and functional polymers. This product is strictly For Research Use Only.

Properties

CAS No.

90201-74-4

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1,4-bis(hydroxymethyl)cyclohexane-1,4-diol

InChI

InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2

InChI Key

ACLGHSLNXWLTGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CO)O)(CO)O

Origin of Product

United States

Synthetic Methodologies for 1,4 Bis Hydroxymethyl Cyclohexane 1,4 Diol

Established Synthetic Pathways for Cyclohexane (B81311) Polyols

The synthesis of cyclohexane polyols, such as cyclohexanetetrols, has been approached through various methodologies. These established routes provide a foundation for developing a synthesis for 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol. Common strategies include the hydroxylation of unsaturated precursors and the reduction of oxygenated cyclohexane derivatives. wikipedia.orgwikipedia.org

Methods for the preparation of cyclohexanetetrols have included:

Reduction or hydrogenation of cyclohexenetetrols, tri-hydroxycyclohexanones, and hydroxylated quinones. wikipedia.orgwikipedia.org

Hydration of diepoxycyclohexanes. wikipedia.org

Hydroxylation of cyclohexadienes or cyclohexenediols. wikipedia.orgwikipedia.org

For instance, the synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been reported via the dihydroxylation of 1,4-cyclohexadiene (B1204751) using hydrogen peroxide as a green oxidant. mdpi.com These methods highlight the feasibility of introducing multiple hydroxyl groups onto a cyclohexane core.

Potential Chemical Synthesis Routes to this compound

A plausible, albeit theoretical, synthetic pathway to this compound could commence from the readily available starting material, 1,4-cyclohexanedione (B43130). This proposed route involves a two-step process: a double α-hydroxymethylation followed by a stereoselective reduction of the ketone functionalities.

Step 1: Double α-Hydroxymethylation of 1,4-Cyclohexanedione

The first step would involve the introduction of two hydroxymethyl groups at the alpha positions to the carbonyl groups of 1,4-cyclohexanedione. This could potentially be achieved through a base-catalyzed reaction with a formaldehyde (B43269) source. The reaction would proceed via the formation of an enolate, which would then act as a nucleophile, attacking the electrophilic carbon of formaldehyde. To achieve the desired product, this process would need to occur twice on the 1,4-cyclohexanedione molecule.

While the double hydroxymethylation of 1,4-cyclohexanedione is not specifically detailed in the literature, the hydroxymethylation of other ketones is a known transformation. nih.gov Challenges in this step would include controlling the degree of hydroxymethylation to prevent the formation of poly-hydroxymethylated byproducts and avoiding self-condensation of the dione (B5365651) under basic conditions.

Step 2: Stereoselective Reduction of the Diketone Intermediate

The intermediate product from the first step, a 2,5-bis(hydroxymethyl)-1,4-cyclohexanedione, would then undergo reduction of the two ketone groups to yield the final product, this compound. The stereochemical outcome of this reduction is of critical importance, as it will determine the relative orientation of the four substituent groups on the cyclohexane ring.

The stereoselective reduction of substituted cyclohexanones is a well-studied area of organic synthesis. semanticscholar.org The choice of reducing agent can significantly influence the diastereoselectivity of the reaction. For example, the reduction of 4-tert-butylcyclohexanone (B146137) can yield either the cis or trans isomer as the major product depending on the reducing agent used. youtube.com Bulky reducing agents tend to favor axial attack on the carbonyl group, leading to the equatorial alcohol, while smaller reducing agents may favor equatorial attack, resulting in the axial alcohol. This principle could be applied to the reduction of the 2,5-bis(hydroxymethyl)-1,4-cyclohexanedione intermediate to control the stereochemistry of the final product.

Substituted CyclohexanoneReducing AgentMajor Product (Stereochemistry)Reference
4-tert-ButylcyclohexanoneSodium Borohydride (B1222165) (NaBH4)trans-4-tert-Butylcyclohexanol youtube.com
4-tert-ButylcyclohexanoneLithium Tri-sec-butylborohydride (L-Selectride)cis-4-tert-Butylcyclohexanol-

Optimization of Synthetic Conditions for Targeted Isomers

The synthesis of this compound can result in a mixture of several stereoisomers due to the presence of multiple chiral centers. The optimization of reaction conditions is crucial for selectively obtaining a desired isomer.

For the proposed double α-hydroxymethylation step, key parameters to optimize would include the choice of base, solvent, temperature, and the stoichiometry of formaldehyde. A non-nucleophilic, sterically hindered base might be employed to favor enolate formation while minimizing side reactions. The reaction temperature could also be adjusted to control the reaction rate and selectivity.

In the subsequent reduction step, the stereochemical outcome can be controlled by the careful selection of the hydride reducing agent. As mentioned previously, sterically demanding reducing agents like L-Selectride typically lead to the thermodynamically more stable equatorial alcohol, whereas less hindered reagents like sodium borohydride can produce a higher proportion of the axial alcohol. The solvent and temperature of the reduction will also play a role in the stereoselectivity. Computational studies can also be employed to predict the most stable conformations of the intermediate and the likely stereochemical outcomes of the reduction. semanticscholar.org

Purification and Isolation Techniques for Polyhydroxylated Products

The purification of highly polar, polyhydroxylated compounds like this compound from reaction mixtures, especially aqueous media, can be challenging. researchgate.net Standard purification techniques such as distillation may not be suitable due to the high boiling point and potential for thermal decomposition of the product.

Commonly employed purification methods for such compounds include:

Crystallization/Recrystallization: If the target compound is a solid, crystallization or recrystallization from an appropriate solvent system can be a highly effective method for purification. This technique relies on the differential solubility of the desired product and impurities at different temperatures.

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For highly polar compounds, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel or a diol-functionalized silica may be effective. researchgate.net

Derivatization: In cases where direct purification is difficult, a derivatization approach can be used. The hydroxyl groups of the polyol can be protected, for example, by acetylation, to create a less polar derivative that is more amenable to purification by chromatography. Following purification, the protecting groups are removed to yield the pure polyol. researchgate.net

Ion Exchange Resins: For removing ionic impurities, such as catalysts or salts, from a non-ionic product like a polyol, ion exchange chromatography can be a useful technique. researchgate.net

The choice of purification method will depend on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Purification TechniquePrinciple of SeparationApplicability to Polyhydroxylated Compounds
CrystallizationDifferential solubilityEffective for solid products with good crystallization properties.
Column ChromatographyDifferential adsorptionWidely applicable; stationary phase (e.g., silica, diol) and eluent must be carefully selected for polar compounds.
Derivatization-Purification-DeprotectionModification of polarity for easier separationUseful for highly polar compounds that are difficult to purify directly.
Ion Exchange ChromatographySeparation of ionic and non-ionic speciesEffective for removing charged impurities like catalysts and salts.

Isomeric Forms of this compound

The structure of this compound, featuring substituents at the C1 and C4 positions, gives rise to stereoisomerism. The primary isomeric distinction is between cis and trans configurations, which are diastereomers of each other. spcmc.ac.in These isomers are defined by the relative spatial orientation of the substituents across the cyclohexane ring.

cis-isomer : In the cis-isomer, the hydroxyl groups (and likewise the hydroxymethyl groups) are oriented on the same side of the cyclohexane ring's plane. This arrangement results in a molecule with a plane of symmetry, rendering it achiral. spcmc.ac.inlibretexts.org

trans-isomer : In the trans-isomer, the hydroxyl groups are on opposite sides of the ring's plane. Similarly, the hydroxymethyl groups are also on opposite sides. This configuration also possesses a plane of symmetry and is therefore achiral. libretexts.orgfiveable.me

Unlike simple 1,4-disubstituted cyclohexanes, each stereocenter (C1 and C4) in this compound is quaternary, bearing both a hydroxyl and a hydroxymethyl group. This complexity does not introduce chirality for the cis and trans isomers due to the inherent symmetry of the 1,4-substitution pattern. spcmc.ac.in

Conformational Preferences and Dynamics of the Cyclohexane Ring

To minimize angle and torsional strain, the cyclohexane ring in this compound adopts a non-planar chair conformation. fiveable.melibretexts.org The molecule undergoes a dynamic process known as a ring flip, where one chair conformation converts into another, interchanging axial and equatorial positions. fiveable.me

cis-isomer Conformation: For the cis-isomer, each chair conformation places one substituent group in an axial position and one in an equatorial position at both C1 and C4. spcmc.ac.in The two chair conformers resulting from a ring flip are energetically equivalent. Therefore, the cis-isomer exists as a rapidly equilibrating mixture of these two identical chair conformations. libretexts.org

Influence of Hydroxyl and Hydroxymethyl Substituents on Molecular Conformation

The stability of the various chair conformations is dictated by the steric and electronic effects of the hydroxyl (-OH) and hydroxymethyl (-CH2OH) substituents. The primary factor is steric strain, particularly 1,3-diaxial interactions, which arise when an axial substituent is in close proximity to the other axial hydrogens or substituents on the same side of the ring. libretexts.orglibretexts.org

Both the hydroxyl and hydroxymethyl groups are sterically demanding and prefer the equatorial position to minimize these unfavorable interactions. fiveable.mewikipedia.org The hydroxymethyl group is bulkier than the hydroxyl group, and thus has a stronger preference for the equatorial orientation.

In the case of this compound, the analysis is complex:

In the most stable conformation of the trans-isomer , all four substituent groups (two -OH and two -CH2OH) can potentially occupy equatorial or near-equatorial positions, minimizing steric strain.

For the cis-isomer , at any given moment, two groups must be axial while two are equatorial. The ring will orient itself to place the larger hydroxymethyl groups in the more spacious equatorial positions if possible, but the cis-relationship forces one substituent at C1 and one at C4 into an axial orientation.

Furthermore, the presence of hydroxyl groups introduces the possibility of intramolecular hydrogen bonding . A hydrogen bond could form between the hydroxyl group and the hydroxymethyl group on the same carbon, or potentially across the ring between substituents at C1 and C4. Such an interaction could stabilize a conformation that might otherwise be less favored due to steric factors, slightly altering the conformational equilibrium. studysmarter.co.uk

Table 2: Summary of Conformational Analysis

Isomer Dominant Conformation Key Steric Interactions Relative Stability
cis Axial-Equatorial (rapidly flipping) 1,3-diaxial interactions are unavoidable. Less stable than the trans diequatorial conformer.

| trans | Diequatorial | Minimal steric strain and no significant 1,3-diaxial interactions. | More stable. |

Table of Compounds Mentioned

Compound Name
This compound
1,4-dimethylcyclohexane
1,4-dihalocyclohexanes

Research Applications and Contemporary Significance

There are currently no documented research applications for 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol in the scientific literature. Its potential as a monomer in polymer synthesis, a cross-linking agent, or a precursor for other complex molecules remains unexplored territory within academic and industrial research. The compound exists primarily as a catalog entry, representing an opportunity for future chemical investigation.

Reactivity and Derivatization Studies of 1,4 Bis Hydroxymethyl Cyclohexane 1,4 Diol

Esterification and Etherification Reactions

The presence of both primary and tertiary alcohols in 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol suggests a differential reactivity towards esterification and etherification, largely governed by steric hindrance and the stability of potential carbocation intermediates.

Esterification:

The primary hydroxyl groups are expected to undergo esterification more readily than the sterically hindered tertiary hydroxyl groups. Standard Fischer esterification conditions, involving a carboxylic acid and a strong acid catalyst, would likely favor the formation of mono- or di-esters at the primary positions.

Esterification of the tertiary alcohols is anticipated to be significantly more challenging due to steric hindrance. The reaction mechanism for the esterification of tertiary alcohols typically proceeds through a stable tertiary carbocation intermediate. This pathway can also lead to competing elimination reactions, resulting in the formation of alkenes, which would complicate the synthesis of the tetra-ester.

Table 1: Predicted Relative Reactivity in Esterification

Hydroxyl Group TypePositionPredicted Relative Rate of EsterificationDominant Mechanism
Primary-CH₂OHFasterFischer Esterification
Tertiary-C(OH)-SlowerSN1-like (via carbocation)

Etherification:

Similar to esterification, etherification reactions, such as the Williamson ether synthesis, are expected to proceed more efficiently at the less sterically hindered primary hydroxyl groups. The formation of di-ethers at the primary positions would be the likely outcome under standard conditions.

Intramolecular etherification to form cyclic ethers is a possibility, particularly under acidic conditions that promote dehydration. The formation of a bridged cyclic ether by reaction between a primary and a tertiary hydroxyl group, or between the two tertiary hydroxyls, would be subject to the thermodynamic stability of the resulting ring system.

Functional Group Transformations and Novel Derivative Synthesis

The four hydroxyl groups of this compound offer multiple sites for functional group transformations, allowing for the synthesis of a variety of novel derivatives.

Oxidation:

The primary alcohols can be selectively oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. For instance, pyridinium chlorochromate (PCC) would be expected to yield the corresponding dialdehyde (B1249045), while a stronger oxidant like potassium permanganate would lead to the dicarboxylic acid. The tertiary alcohols are generally resistant to oxidation under mild conditions. Harsh oxidative conditions would likely lead to the cleavage of carbon-carbon bonds.

Halogenation:

The hydroxyl groups can be converted to halogens. The tertiary alcohols are expected to react with hydrogen halides via an SN1 mechanism, facilitated by the formation of a stable tertiary carbocation. The primary alcohols would require reagents like thionyl chloride or phosphorus tribromide for conversion to the corresponding halides via an SN2 mechanism. Selective halogenation could potentially be achieved by carefully controlling the reaction conditions.

Table 2: Predicted Products of Functional Group Transformations

ReagentTarget Functional GroupExpected Product
Pyridinium Chlorochromate (PCC)Primary Alcohols1,4-Diformylcyclohexane-1,4-diol
Potassium Permanganate (KMnO₄)Primary Alcohols1,4-Dicarboxycyclohexane-1,4-diol
Hydrogen Bromide (HBr)Tertiary Alcohols1,4-Bis(hydroxymethyl)-1,4-dibromocyclohexane
Thionyl Chloride (SOCl₂)Primary Alcohols1,4-Bis(chloromethyl)cyclohexane-1,4-diol

The synthesis of novel derivatives could involve protecting the more reactive primary alcohols, for example as silyl ethers, to allow for selective reactions at the tertiary positions. Subsequent deprotection would yield a derivative with functionalization at the tertiary hydroxyls.

Polymerization Behavior as a Multifunctional Monomer

With its four hydroxyl groups, this compound has the potential to act as a cross-linking agent in polymerization reactions. Its utility as a monomer would be highly dependent on the reactivity of its different hydroxyl groups.

In the synthesis of polyesters and polyurethanes, the primary hydroxyl groups are expected to be the primary sites of reaction with diacids, diisocyanates, or other co-monomers. The less reactive tertiary hydroxyls might not participate in the initial polymerization but could be utilized for subsequent cross-linking reactions under more forcing conditions.

Reaction Mechanisms and Kinetic Analysis

A detailed kinetic analysis of the reactions of this compound is not available in the literature. However, the reaction mechanisms can be predicted based on the nature of its functional groups.

Esterification and Etherification Mechanisms: As previously mentioned, reactions at the primary hydroxyls are expected to follow standard mechanisms for primary alcohols (e.g., Fischer esterification, SN2 for Williamson ether synthesis). Reactions at the tertiary hydroxyls are predicted to proceed through SN1-type mechanisms involving the formation of a tertiary carbocation. The stability of this carbocation would be a key factor in determining the reaction rate.

Kinetic Considerations: A kinetic analysis would likely reveal a significant difference in the rate constants for reactions at the primary versus the tertiary hydroxyl groups. The activation energy for reactions involving the tertiary alcohols is expected to be higher due to steric hindrance, although the formation of a stable carbocation could lower the energy of the transition state in an SN1 pathway.

Competitive kinetic studies would be necessary to quantify the relative reactivity of the different hydroxyl groups. Such studies would involve reacting the diol with a limited amount of a reagent and analyzing the product distribution over time. This would provide valuable data on the selectivity of various reactions.

Applications in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

1,4-Cyclohexanedimethanol is a crucial co-monomer in the synthesis of various thermoplastic polyesters through a process called polycondensation. wikipedia.org Its primary role is to modify the properties of widely used polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org

By incorporating CHDM into the PET backbone, a new class of copolyesters is created, most notably polyethylene terephthalate glycol-modified (PETG). wikipedia.org The inclusion of the bulky, non-planar CHDM ring disrupts the regular chain structure of PET, which reduces the degree of crystallinity. mdpi.comwikipedia.org This structural modification results in a polymer with improved processability, enhanced clarity, and better impact strength compared to standard PET. wikipedia.org

Another significant application is in the production of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a high-performance, semi-crystalline polyester. mdpi.comnih.gov PCT is synthesized from CHDM and terephthalic acid and is known for its high melting point (around 295°C), excellent thermal stability, and superior chemical resistance when compared to PET. mdpi.comnih.gov The properties of these polyesters can be finely tuned by adjusting the ratio of cis to trans isomers in the CHDM monomer feed. nih.gov

The synthesis of these polyesters typically involves a two-step melt polymerization process, which includes an initial esterification or transesterification reaction followed by a polycondensation step at high temperatures and reduced pressure. nih.gov

Table 1: Comparison of Polymer Properties with and without CHDM

Property Polyethylene Terephthalate (PET) Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)
Monomers Ethylene Glycol, Terephthalic Acid 1,4-Cyclohexanedimethanol, Terephthalic Acid
Glass Transition Temp (Tg) ~81°C ~90°C
Melting Temp (Tm) ~260°C ~295°C
Crystallinity High High (but can be modified)

| Key Characteristics | Good strength, clarity | Superior thermal stability, chemical resistance, hydrolytic stability |

Source: Data compiled from multiple sources. mdpi.comnih.govwikipedia.org

Role in the Development of Specialty Polymer Architectures

The rigid cycloaliphatic structure of CHDM is instrumental in designing specialty polymers with tailored architectures and enhanced performance characteristics. mdpi.com Replacing linear aliphatic diols with the stiff CHDM diol leads to polyesters with significantly better thermal properties. researchgate.net This allows for the creation of advanced amorphous and semi-crystalline polyesters for specialized applications. researchgate.net

For instance, CHDM is used to synthesize polyester-carbonates and polyketal copolymers. sigmaaldrich.com Its incorporation into polymer backbones enhances rigidity, which in turn improves mechanical properties like tensile strength and hardness. nih.gov The hydrolytic stability of polyesters containing CHDM is also notably improved, making them suitable for durable goods that may be exposed to humid environments. nih.gov These specialty polymers find use in demanding applications such as durable household and kitchen items, dishwasher-safe containers, and electronic device components. nih.govresearchgate.net

Integration into Cross-linking Networks

Beyond its use in thermoplastics, 1,4-Cyclohexanedimethanol serves as a valuable cross-linking agent and chain extender in the synthesis of thermosetting polymers like polyurethanes. nih.govsigmaaldrich.com In polyurethane chemistry, diols react with diisocyanates to form the polymer chains. When used as a chain extender, CHDM contributes to the hard segment of the polyurethane, enhancing its mechanical properties and heat resistance. jonuns.com

Research has shown that polyurethanes synthesized using CHDM as a chain extender exhibit superior mechanical performance and thermal stability compared to those made with common linear diols. jonuns.com The rigid cyclohexane (B81311) ring imparts stiffness and durability to the final cross-linked network. This makes CHDM-containing polyurethanes suitable for coatings, adhesives, and foams that require high performance. Furthermore, increasing CHDM content in certain polymer electrolyte networks has been shown to increase not only the elongation at break but also the tensile strength and toughness. researchgate.net

Material Science Implications (e.g., for energy curable compositions)

In the field of energy-curable compositions, particularly those cured by ultraviolet (UV) light, derivatives of CHDM are highly valuable. radtech.org 1,4-Cyclohexanedimethanol diacrylate (CHDDA), a monomer synthesized from CHDM, is used in UV-curable formulations for coatings, inks, and adhesives. radtech.org

While standard CHDDA is a solid, liquid versions have been developed to improve handling and solubility in formulations. radtech.org These are often created by using a mixture of 1,3- and 1,4-CHDM isomers or by alkoxylating the CHDM before converting it to the diacrylate. radtech.org

Coatings formulated with CHDM diacrylates exhibit superior performance compared to those using common industry-standard diacrylates. The resulting cured films demonstrate enhanced hardness, scratch resistance, abrasion resistance, and chemical resistance. radtech.org This performance boost is attributed to the rigid cycloaliphatic core of the CHDM monomer, which increases the cross-link density and durability of the cured polymer network. jonuns.comradtech.org These properties are critical for high-performance applications such as protective coatings for electronics, automotive components, and industrial flooring.

Table 2: Mentioned Compounds

Compound Name Abbreviation
1,4-Bis(hydroxymethyl)cyclohexane -
1,4-Cyclohexanedimethanol CHDM
1,4-Cyclohexanedimethanol diacrylate CHDDA
Ethylene Glycol -
Isophorone diisocyanate IPDI
Phenyl isocyanate PI
Poly(1,4-cyclohexylenedimethylene terephthalate) PCT
Polyethylene terephthalate PET
Polyethylene terephthalate glycol-modified PETG

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational landscape of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard tools for this purpose.

The conformational analysis of this molecule is centered on the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The key variables are the axial or equatorial positions of the hydroxyl and hydroxymethyl groups. For a 1,4-disubstituted cyclohexane, cis and trans isomers are possible. In the case of this compound, the complexity increases due to the presence of four substituents.

Theoretical calculations would explore the potential energy surface to identify stable conformers. It is generally expected that conformers with bulky hydroxymethyl groups in the equatorial positions would be energetically favored to reduce 1,3-diaxial interactions. The orientation of the hydroxyl groups (axial vs. equatorial) and the rotation around the C-C and C-O bonds of the hydroxymethyl groups would further define the conformational space. For similar molecules like trans-1,4-cyclohexanedimethanol, computational studies have shown that bi-equatorial conformers are significantly more stable than bi-axial ones.

A typical computational study would yield optimized geometric parameters for the most stable conformer.

Interactive Table 1: Hypothetical Optimized Molecular Geometry Parameters for the Chair Conformation of this compound (Calculated using DFT).

Note: The following data is illustrative of typical results from DFT calculations for similar organic molecules and does not represent experimentally verified data for this specific compound.

ParameterAtom Pair/TripletPredicted Value
Bond Lengths
C-C (ring)~1.54 Å
C-C (exocyclic)~1.53 Å
C-O (hydroxyl)~1.43 Å
C-O (hydroxymethyl)~1.42 Å
O-H~0.97 Å
Bond Angles
C-C-C (ring)~111°
O-C-C (ring, hydroxyl)~109.5°
O-C-C (exocyclic)~109.5°
C-O-H~108°
Dihedral Angles
C-C-C-C (ring)~±55°

Prediction of Spectroscopic Properties

Theoretical modeling is a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

NMR Spectroscopy: After obtaining an optimized molecular geometry, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra. For this compound, distinct signals would be predicted for the different types of protons and carbons, such as those on the cyclohexane ring, the hydroxymethyl groups, and the hydroxyl protons. The predicted chemical shifts for analogous molecules have shown good correlation with experimental data.

Vibrational Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be computed by performing a frequency calculation on the optimized structure. This analysis helps in assigning specific absorption bands to corresponding molecular vibrations, such as O-H stretching, C-H stretching, C-O stretching, and various bending modes of the cyclohexane ring.

Interactive Table 2: Predicted Spectroscopic Data for this compound.

Note: These values are representative predictions based on computational models for molecules with similar functional groups.

SpectrumGroupPredicted Wavenumber / Chemical ShiftVibration / Environment
IR O-H~3300-3400 cm⁻¹H-bonded hydroxyl stretch
C-H~2850-2950 cm⁻¹Aliphatic C-H stretch
C-O~1050-1150 cm⁻¹C-O stretch
¹³C NMR C-OH (ring)~70-75 ppmCarbon atom of the cyclohexane ring bonded to a hydroxyl group
CH₂ (ring)~30-35 ppmMethylene (B1212753) carbons in the cyclohexane ring
CH₂OH~65-70 ppmCarbon of the hydroxymethyl group
¹H NMR O-H~2.0-4.0 ppmHydroxyl protons (position can vary)
CH (ring)~1.2-2.0 ppmProtons on the cyclohexane ring
CH₂OH~3.5-3.8 ppmProtons of the hydroxymethyl group

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model reaction pathways, providing insights into reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis or subsequent reactions, such as esterification or oxidation.

For instance, modeling the hydrogenation of a precursor like a cyclic dione (B5365651) or dialdehyde (B1249045) to form the target diol would involve locating the transition state structures for each step. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction rates and feasibility. Such studies on similar catalytic hydrogenations have been used to rationalize reaction conditions and product distributions.

Intermolecular Interactions and Crystal Packing Phenomena

The solid-state structure of this compound is governed by intermolecular interactions, primarily hydrogen bonding. The molecule has four hydroxyl groups, making it an excellent candidate for forming extensive three-dimensional hydrogen bond networks.

Computational methods can be used to analyze and predict these interactions. The non-covalent interactions (NCI) index is a visualization tool used to identify and characterize weak interactions like hydrogen bonds and van der Waals forces. Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions.

Furthermore, crystal structure prediction (CSP) algorithms can be employed to generate and rank plausible crystal packing arrangements (polymorphs) based on their calculated lattice energies. For related cyclohexane diols, studies have revealed the existence of multiple polymorphic forms, where different hydrogen-bonding networks and molecular conformations lead to distinct crystalline structures. These theoretical predictions, when combined with experimental data from X-ray diffraction (XRD), provide a complete picture of the solid-state behavior of the compound. The interplay between the molecule's conformational flexibility and the strong directional nature of hydrogen bonds is a key factor in determining the final crystal structure.

Advanced Analytical Techniques for Characterization

High-Resolution Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the carbon-hydrogen framework of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol.

¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity. The chemical shifts, integration, and splitting patterns of the proton signals would help in assigning them to the hydroxymethyl (-CH₂OH) groups and the cyclohexane (B81311) ring protons.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. This would be crucial in confirming the presence of the hydroxymethyl carbons, the quaternary carbons of the cyclohexane ring bearing the hydroxyl groups, and the other methylene (B1212753) carbons of the ring.

Infrared (IR) Spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the cyclohexane ring and methylene groups.

Absorptions in the 1000-1200 cm⁻¹ range, characteristic of C-O stretching vibrations.

Mass Spectrometry (MS) would be utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed to generate ions of the molecule with minimal fragmentation, allowing for the determination of its molecular mass.

Below is a hypothetical data table summarizing expected spectroscopic data for this compound.

TechniqueExpected Observations
¹H NMR Signals for -CH₂- protons of the ring, -CH₂- protons of the hydroxymethyl groups, and -OH protons.
¹³C NMR Signals for quaternary C-OH carbons, -CH₂- carbons of the ring, and -CH₂- carbons of the hydroxymethyl groups.
IR (cm⁻¹) ~3400 (O-H stretch), ~2920 (C-H stretch), ~1050 (C-O stretch).
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₈H₁₆O₄ (176.21 g/mol ). nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on:

Bond lengths and angles within the molecule.

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The stereochemical relationship of the substituents (cis/trans isomerism).

The intermolecular interactions, particularly the hydrogen bonding network formed by the four hydroxyl groups, which dictates the crystal packing.

A hypothetical table of crystallographic data is presented below.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX°
Volume VVV.V ų
Z 4
Density (calculated) D_c g/cm³

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers.

Gas Chromatography (GC) , potentially after derivatization of the hydroxyl groups to increase volatility, could be used to check for the presence of any volatile impurities. The retention time would be characteristic of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like diols and tetraols. A normal-phase or reversed-phase HPLC method could be developed to separate the cis and trans isomers of this compound and to quantify its purity.

A summary of potential chromatographic methods is provided in the table below.

TechniqueStationary PhaseMobile PhaseDetection
GC e.g., DB-5HeliumFlame Ionization Detector (FID)
HPLC e.g., C18Water/Methanol gradientRefractive Index Detector (RID) or UV (after derivatization)

Thermal Analysis Techniques for Understanding Material Behavior

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) would be used to determine the melting point and enthalpy of fusion of this compound. It could also reveal other thermal events such as solid-solid phase transitions.

Thermogravimetric Analysis (TGA) would provide information on the thermal stability of the compound by measuring its mass loss as a function of temperature. This would indicate the decomposition temperature of the molecule.

The following table outlines the expected thermal analysis data.

TechniqueParameterExpected Information
DSC Melting Point (T_m)The temperature at which the compound transitions from solid to liquid.
Enthalpy of Fusion (ΔH_f)The energy required for melting.
TGA Decomposition Temp. (T_d)The temperature at which the compound begins to degrade.

Future Research Trajectories and Underexplored Areas

Development of Sustainable Synthesis Routes

A primary challenge and opportunity for future research lies in developing sustainable and green synthesis pathways for 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol. Current industrial production of similar cyclic alcohols often relies on petroleum-based feedstocks and energy-intensive processes. Future investigations should prioritize routes starting from renewable biomass.

One potential avenue involves the catalytic upgrading of biomass-derived platform molecules. The conversion of lignocellulosic biomass into sugar alcohols like sorbitol, mannitol, and xylitol (B92547) is an established field that offers valuable insights. researchgate.netbohrium.com Heterogeneous catalytic processes, including hydrolysis coupled with hydrogenation, provide a robust strategy for producing polyols from renewable sources. bohrium.com Research could focus on adapting these methods to produce C8 cyclic tetraols from specific biomass-derived intermediates.

Table 1: Comparison of Catalytic Systems for Sugar Alcohol Production from Biomass (Model for Tetraol Synthesis)

Catalyst SystemFeedstockKey ProductsNoteworthy Features
Ruthenium/Ruthenium Oxide on AluminaGlucose/FructoseSorbitol, Mannitol, other C2-C6 polyolsContinuous process, high pressure/temperature, high yield. google.com
Supported Platinum CatalystsLignocellulosic Biomass (Cedar, Bagasse)Sorbitol, Mannitol, Xylitol, ArabitolDirect conversion without acid catalysts. daneshyari.com
Supported Ru and Pt Bimetallic CatalystsLignocellulosic BiomassSorbitol, Mannitol, Galactitol, XylitolHigher activity compared to monometallic catalysts. daneshyari.com
Ruthenium on Activated CarbonL-arabinose, D-galactoseArabitol, GalactitolHigh selectivity (>98%) at moderate temperatures. nih.gov

Exploration of Novel Catalytic Transformations

The four hydroxyl groups of this compound offer numerous sites for chemical modification, an area ripe for the exploration of novel catalytic transformations. Research into selective catalysis will be key to unlocking the molecule's potential by enabling precise functionalization.

Future studies could investigate catalysts for:

Selective Oxidation: Developing catalysts that can selectively oxidize the primary hydroxyls (on the hydroxymethyl groups) versus the tertiary hydroxyls (on the cyclohexane (B81311) ring), or vice-versa. This would generate a range of valuable intermediates such as dicarboxylic acids, dialdehydes, or keto-diols, which are precursors for fine chemicals and specialized polymers.

Selective Etherification and Esterification: Designing catalysts to control the degree of etherification or esterification. This would allow for the synthesis of tailored molecules with specific physical properties, such as novel surfactants, lubricants, or plasticizers.

Hydrogenolysis: Investigating catalytic hydrogenolysis to selectively cleave C-O bonds. Controlled hydrogenolysis could potentially open pathways to other useful diols or triols, further diversifying the chemical portfolio derivable from this platform molecule.

The development of heterogeneous catalysts will be particularly important for ensuring the sustainability of these transformations, allowing for catalyst recovery and reuse, as has been a focus in cyclohexane oxidation research. mdpi.com Porous materials like zeolites, metal-organic frameworks (MOFs), or functionalized carbon nanomaterials could provide the high surface area and tailored active sites needed for high selectivity. mdpi.com

Investigation of Chiral Derivatization and Enantioselective Synthesis

This compound possesses four stereocenters, leading to a variety of possible stereoisomers. This structural complexity is a significant, underexplored area of research. The spatial arrangement of the four hydroxyl groups will profoundly influence the physical properties of the molecule and any materials derived from it.

A major research trajectory will be the development of methods for enantioselective synthesis to isolate or produce specific stereoisomers. Drawing inspiration from established asymmetric synthesis techniques for other cyclic polyols, future work could focus on:

Palladium-Catalyzed Asymmetric Allylic Alkylation: This method has proven effective for creating chiral tertiary alcohol stereocenters in cyclopentane (B165970) systems and could be adapted for the synthesis of chiral cyclohexane precursors. nih.gov

Substrate-Controlled Diastereoselective Reactions: Utilizing chiral precursors derived from the "chiral pool" of natural products to guide the stereochemical outcome of the synthesis.

Kinetic Resolution: Employing enzymatic or chemical catalysts to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers.

Understanding the conformational geometry of each isomer, such as whether substituents are in axial or equatorial positions, will be critical. researchgate.net The ability to produce stereochemically pure isomers would be a significant breakthrough, paving the way for their use in chiral catalysts, resolving agents, and advanced materials where precise three-dimensional structure is paramount.

Advanced Material Applications Beyond Current Scope

While there is no current literature on polymers derived from this compound, its structure suggests significant potential as a monomer or cross-linking agent. The presence of four hydroxyl groups, compared to the two in the commercially important CHDM, opens the door to materials with fundamentally different properties. nih.govwikipedia.org

Future research should explore its incorporation into various polymer systems:

Polyesters and Polyurethanes: The tetra-functionality of the molecule could be used to create highly cross-linked thermosetting polymers. These materials would be expected to exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear analogues derived from diols.

Polycarbonates: Its use as a monomer could lead to novel polycarbonates with increased glass transition temperatures and improved durability.

Hydrogels: The high density of hydroxyl groups suggests that polymers incorporating this monomer would be highly hydrophilic. This makes it a prime candidate for developing advanced hydrogels for applications in biomedicine, agriculture, or absorbent materials.

Epoxy Resins: The diol can be a precursor to tetra-functional epoxy monomers, which could serve as cross-linkers to significantly increase the rigidity and thermal performance of epoxy resin systems.

A key research question will be how the stereochemistry of the monomer influences the final properties of the polymer, such as crystallinity, solubility, and mechanical behavior. researchgate.net By systematically synthesizing polymers from different stereoisomers, researchers can establish crucial structure-property relationships to guide the design of next-generation materials.

Q & A

Basic Questions

Q. What analytical techniques are recommended for determining the isomer ratio in 1,4-Cyclohexanedimethanol (CHDM)?

  • Methodological Answer : The cis/trans isomer ratio can be determined using 1H NMR spectroscopy , where coupling constants (J-values) and chemical shifts differ due to spatial arrangements. For quantification, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is effective. Reference standards (CAS 105-08-8) should be used for calibration .

Q. How can researchers isolate cis- and trans-CHDM isomers in laboratory settings?

  • Methodological Answer : Isolation involves fractional crystallization using ethanol/water mixtures, leveraging solubility differences between isomers. Alternatively, preparative HPLC with polar phases (e.g., silica gel modified with diol groups) achieves high-purity separation. Progress should be monitored via thin-layer chromatography (TLC) or NMR .

Q. What are the critical steps for synthesizing CHDM with controlled isomer composition?

  • Methodological Answer : CHDM is synthesized via catalytic hydrogenation of dimethyl cyclohexane-1,4-dicarboxylate using palladium or nickel catalysts. Reaction parameters (e.g., H₂ pressure, temperature) influence isomer distribution. Post-synthesis, isomer ratios are refined via recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational chemistry models resolve the thermodynamic stability of CHDM isomers?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) compare Gibbs free energy (ΔG) and enthalpy (ΔH) of cis vs. trans isomers. Solvent effects are modeled via implicit solvation methods (e.g., PCM). Results align with experimental data from X-ray crystallography or variable-temperature NMR .

Q. What experimental strategies address discrepancies in reported physical properties (e.g., boiling point) of CHDM?

  • Methodological Answer : Discrepancies (e.g., boiling points: 252.4°C vs. 262°C ) arise from isomer composition or purity variations. Validate purity via differential scanning calorimetry (DSC) and GC-MS . Reproduce measurements under standardized conditions (e.g., ASTM D86) and report isomer ratios explicitly .

Q. How does CHDM isomer selection impact polymer design in polyester synthesis?

  • Methodological Answer : The trans-isomer enhances polyester crystallinity and thermal stability due to its linear conformation. Optimize monomer feed ratios (e.g., CHDM:terephthalic acid) and employ catalysts like titanium tetrabutoxide. Monitor esterification kinetics via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group tracking .

Q. What advanced characterization techniques elucidate CHDM’s role in crosslinked polymer networks?

  • Methodological Answer : Use dynamic mechanical analysis (DMA) to study glass transition temperatures (Tg) and small-angle X-ray scattering (SAXS) for nanostructure analysis. Solid-state NMR probes hydrogen bonding between CHDM hydroxyl groups and polymer backbones .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting density values (0.942 g/cm³ vs. 0.986 g/cm³) for CHDM?

  • Methodological Answer : Density variations may stem from isomer ratios or measurement techniques (e.g., pycnometry vs. oscillating U-tube). Re-measure using digital density meters at controlled temperatures (e.g., 20°C) and report isomer-specific values. Cross-reference with crystallographic data to confirm molecular packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.